甲基2-(4-氯-2-甲基苯氧基)-3-甲氧基丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of MCPA, a related compound, involves a straightforward substitution reaction . The corresponding phenol is exposed to chloroacetic acid and dilute base . In a similar study, ionic liquids containing the MCPA anion were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .Molecular Structure Analysis

The molecular structure of MCPA, a related compound, has been analyzed using various spectroscopic methods . The compound’s structure was confirmed using FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . The molecular weight of MCPA is 200.62 g·mol −1 .Physical And Chemical Properties Analysis

MCPA is a white to light brown solid with a density of 1.18-1.21 g/cm 3 . It has a melting point of 114 to 118 °C . Its solubility in water is 825 mg/L at 23 °C .科学研究应用

Specific Scientific Field

This falls under the field of Chemistry , specifically Organic Synthesis and Agrochemistry .

Summary of the Application

MCPA is used in the synthesis of herbicidal ionic liquids. These are a type of ionic compounds with a melting point below 100 °C, and they are the subject of intense interest and research due to their unique properties .

Methods of Application or Experimental Procedures

The MCPA anion and domiphen derived phenoxyethylammonium cation were synthesized. The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .

Results or Outcomes

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed. The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Sorption on Biochar

Specific Scientific Field

This falls under the field of Environmental Science and Soil Chemistry .

Summary of the Application

MCPA is a highly mobile herbicide that is frequently detected in global potable water sources. One potential mitigation strategy is the sorption on biochar to limit harm to unidentified targets .

Methods of Application or Experimental Procedures

This research evaluated the effect of pyrolysis temperatures (350, 500 and 800°C) on three feedstocks; poultry manure, rice hulls and wood pellets, particularly to examine effects on the magnitude and reversibility of MCPA sorption .

Results or Outcomes

Sorption increased with pyrolysis temperature from 350 to 800°C. Poultry manure and rice hulls pyrolyzed at 800°C exhibited irreversible sorption while for wood pellets at 800°C desorption was concentration dependent .

Simultaneous Determination with Bromoxynil

Specific Scientific Field

This falls under the field of Analytical Chemistry .

Summary of the Application

MCPA can be simultaneously determined with Bromoxynil (3, 5-Dibromo-4-hydroxybenzonitrile) using RP-HPLC with UV-Detector .

Methods of Application or Experimental Procedures

The study encompasses a quick, efficient, repeatable and reproducible analytical method for simultaneous determination of Bromoxynil and MCPA .

Results or Outcomes

The method provides a way for efficient and accurate determination of both MCPA and Bromoxynil in commercial samples .

Degradation in Soil

Specific Scientific Field

This falls under the field of Environmental Chemistry .

Summary of the Application

MCPA is known to degrade in soil. Understanding its degradation patterns can help in assessing its environmental impact and developing strategies for its safe use .

Methods of Application or Experimental Procedures

The degradation of MCPA in soil can be studied using various analytical techniques. This involves treating a sample of soil with MCPA and then monitoring the concentration of MCPA in the soil over time .

Results or Outcomes

The results of such studies can provide valuable information about the persistence of MCPA in the environment and its potential effects on soil health .

Use in Commercial Products

Specific Scientific Field

This falls under the field of Industrial Chemistry .

Summary of the Application

MCPA is used in various commercial products due to its herbicidal properties .

Methods of Application or Experimental Procedures

MCPA can be formulated into various types of products, such as sprays or granules, that can be applied to crops to control broad-leaf weeds .

Results or Outcomes

The use of MCPA in commercial products helps in effective weed control, thereby improving crop yield .

Bio-degradation

Specific Scientific Field

This falls under the field of Microbiology and Environmental Science .

Summary of the Application

Certain microorganisms are capable of degrading MCPA, which can be harnessed for bioremediation purposes .

Methods of Application or Experimental Procedures

This involves identifying and isolating MCPA-degrading microorganisms, studying their degradation pathways, and potentially using these microorganisms to degrade MCPA in contaminated environments .

Results or Outcomes

The use of MCPA-degrading microorganisms can potentially help in reducing the environmental impact of MCPA .

安全和危害

未来方向

属性

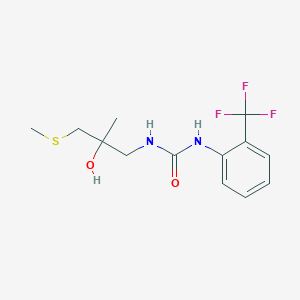

IUPAC Name |

methyl (E)-2-(4-chloro-2-methylphenoxy)-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-8-6-9(13)4-5-10(8)17-11(7-15-2)12(14)16-3/h4-7H,1-3H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDNPRYJMYURNF-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)O/C(=C/OC)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)

![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2718076.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)